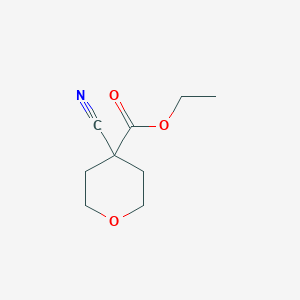

ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-cyanooxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBMUZAFAFBJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622156 | |

| Record name | Ethyl 4-cyanooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30431-99-3 | |

| Record name | Ethyl 4-cyanooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-cyanooxane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its structure, incorporating both a nitrile and an ester functional group on a tetrahydropyran ring, makes it a valuable building block for the synthesis of more complex molecules, including potent enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and characterization data.

Introduction

The tetrahydropyran ring is a common motif in a wide array of natural products and pharmacologically active compounds. The introduction of cyano and carboxylate functionalities at the 4-position of this ring system, as seen in this compound, provides synthetic handles for further molecular elaboration. This compound has emerged as a key intermediate in the development of novel therapeutics, notably in the preparation of Imidazo[1,2-a]pyridinyl derivatives that act as IRAK4 inhibitors[1]. IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) is a critical component of the inflammatory signaling pathway, making its inhibitors promising candidates for the treatment of various inflammatory diseases and cancers.

This guide aims to consolidate the available information on this compound, presenting it in a manner that is both accessible and practical for researchers in the field.

Synthesis

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in the literature, a plausible and commonly utilized synthetic strategy involves the dialkylation of an active methylene compound, such as ethyl cyanoacetate, with a suitable dielectrophile. A logical precursor for the tetrahydropyran ring is bis(2-chloroethyl) ether.

Proposed Synthetic Pathway: Dialkylation of Ethyl Cyanoacetate

The synthesis can be envisioned as a base-mediated cyclization reaction. The acidic α-proton of ethyl cyanoacetate is deprotonated by a base to form a stabilized carbanion. This nucleophile then undergoes a tandem Williamson ether synthesis-type reaction with bis(2-chloroethyl) ether to form the six-membered tetrahydropyran ring.

A general representation of this synthetic approach is outlined below:

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol based on standard organic synthesis methodologies for similar transformations. Note: This protocol has not been experimentally validated and should be adapted and optimized by the user.

Materials:

-

Ethyl cyanoacetate

-

Bis(2-chloroethyl) ether

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for extraction and chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

-

Addition of Ethyl Cyanoacetate: A solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

Addition of Bis(2-chloroethyl) ether: A solution of bis(2-chloroethyl) ether (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is partitioned between ethyl acetate and water. The aqueous layer is separated and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Physicochemical and Spectroscopic Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. It is important to note that while some physical properties are available from commercial suppliers, detailed spectroscopic data from peer-reviewed literature is scarce.

| Property | Value | Reference(s) |

| CAS Number | 30431-99-3 | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.20 g/mol | |

| Appearance | Light yellow to yellow liquid | [1] |

| Boiling Point | 125 °C at 16 Torr | [1] |

| Density | 1.1109 g/cm³ | [1] |

| Storage Temperature | 2-8 °C | [1] |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data not available in searched literature. | |

| IR Spectrum | Data not available in searched literature. |

Applications in Drug Development and Organic Synthesis

The primary documented application of this compound is as a key building block in the synthesis of small molecule inhibitors for therapeutic targets.

IRAK4 Inhibitors

As previously mentioned, this compound is a crucial intermediate in the preparation of Imidazo[1,2-a]pyridinyl derivatives that have been identified as potent inhibitors of IRAK4[1]. The general synthetic scheme involves the transformation of the cyano and ester groups of this compound to construct the core structure of the final inhibitor.

Figure 2: Role as a precursor for IRAK4 inhibitors.

Versatile Synthetic Intermediate

The presence of both a nitrile and an ester group offers multiple avenues for chemical modification.

-

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

-

The ester group can be hydrolyzed, reduced to an alcohol, or react with various nucleophiles to form amides or other esters.

This dual functionality makes this compound a valuable scaffold for the generation of diverse chemical libraries for drug discovery and as a starting material for the total synthesis of complex natural products.

Safety and Handling

Conclusion

This compound is a heterocyclic compound of growing importance, particularly in the field of medicinal chemistry. This guide has provided a summary of its known properties and a plausible, detailed synthetic protocol. The lack of publicly available, comprehensive spectroscopic data represents a significant knowledge gap. Further research into the synthesis and full characterization of this compound would be highly beneficial to the scientific community, facilitating its broader application in drug discovery and organic synthesis.

References

ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a key building block in medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, and its significant role as a precursor in the synthesis of therapeutic agents, particularly IRAK4 inhibitors.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a saturated six-membered heterocyclic pyran ring. A cyano group and an ethyl carboxylate group are attached to the same carbon atom at the 4-position of the pyran ring.

Chemical Structure:

IUPAC Name: this compound[1][2]

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₃ | [3] |

| Molecular Weight | 183.20 g/mol | |

| CAS Number | 30431-99-3 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 125 °C at 16 Torr | [2] |

| Density | 1.12 g/cm³ | [2] |

| Solubility | Soluble in most organic solvents. | |

| Storage | Store in a cool, dry place. |

Table 2: Predicted Spectral Data

| Spectral Data | Predicted Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 4.2 (q, 2H, -OCH₂CH₃), 3.8-4.0 (m, 4H, pyran ring -OCH₂-), 2.0-2.2 (m, 4H, pyran ring -CH₂-), 1.3 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 168-170 (C=O), 118-120 (CN), 65-68 (pyran ring -OCH₂-), 62-64 (-OCH₂CH₃), 45-48 (quaternary C), 30-35 (pyran ring -CH₂-), 13-15 (-OCH₂CH₃) |

| FT-IR (neat) | ~2240 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1250 cm⁻¹ (C-O ester stretch), ~1100 cm⁻¹ (C-O-C ether stretch) |

| Mass Spectrometry (EI) | m/z 183 (M⁺), 154, 138, 110, 82 |

Disclaimer: The spectral data presented in Table 2 are predicted values based on the chemical structure and data from structurally similar compounds. Experimental data for this compound is not currently available in the public domain.

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be adapted from the known synthesis of its methyl ester analog. The following proposed method involves a Michael addition followed by a Dieckmann condensation.

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted)

-

Michael Addition: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a mixture of ethyl acrylate (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for 12-24 hours until the reaction is complete, as monitored by TLC. The reaction is quenched with a weak acid, and the solvent is removed under reduced pressure. The resulting crude Michael adduct, diethyl 2-cyanopentanedioate, is purified by vacuum distillation or column chromatography.

-

Dieckmann Condensation: The purified diethyl 2-cyanopentanedioate is dissolved in an anhydrous aprotic solvent such as toluene. Sodium ethoxide (1.1 equivalents) is added portion-wise at room temperature. The mixture is then heated to reflux for 4-8 hours. After cooling, the reaction is quenched with acid, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Role in Drug Development: Precursor to IRAK4 Inhibitors

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, most notably in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, making it a significant target for drug discovery.

The tetrahydropyran motif of this molecule is often incorporated into the core structure of IRAK4 inhibitors to provide a desirable three-dimensional conformation and to improve pharmacokinetic properties. The cyano and ester functionalities offer versatile handles for further chemical modifications and the construction of more complex molecular architectures.

IRAK4 Signaling Pathway

The IRAK4 signaling cascade is initiated by the activation of Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R) family upon binding of their respective ligands, such as pathogen-associated molecular patterns (PAMPs) or cytokines. This leads to the recruitment of adaptor proteins like MyD88 and the subsequent activation of IRAK4. Activated IRAK4 then phosphorylates and activates other downstream kinases, ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes.

Caption: Simplified IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Inhibitors derived from this compound are designed to block the kinase activity of IRAK4, thereby interrupting this signaling cascade and reducing the production of inflammatory mediators. This makes them promising therapeutic candidates for a range of inflammatory and autoimmune disorders.

References

In-Depth Technical Guide: Spectroscopic Data for CAS Number 30431-99-3 (Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound with CAS number 30431-99-3, identified as Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for the synthesis and key analytical methods are also provided to facilitate replication and further research. The synthesis workflow is visually represented to enhance understanding of the process.

Chemical Identity

-

CAS Number: 30431-99-3

-

Chemical Name: this compound

-

Molecular Formula: C₉H₁₃NO₃

-

Molecular Weight: 183.21 g/mol

-

Chemical Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H-NMR Spectroscopic Data

A proton NMR spectrum for this compound has been reported. The chemical shifts (δ) are provided in parts per million (ppm) relative to a standard reference.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₂CH₃ | 4.30 | Quartet | 7.2 |

| Tetrahydropyran ring protons | 3.95-4.03 | Multiplet | |

| Tetrahydropyran ring protons | 3.70-3.80 | Multiplet | |

| Tetrahydropyran ring protons | 2.10-2.20 | Multiplet | |

| Tetrahydropyran ring protons | 1.99-2.07 | Multiplet | |

| -OCH₂CH₃ | 1.34 | Triplet | 7.2 |

2.1.2. ¹³C-NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 168-175 |

| C≡N (Nitrile) | 115-125 |

| -OCH₂CH₃ | 60-65 |

| C-CN (Quaternary) | 40-50 |

| O-CH₂ (Tetrahydropyran) | 65-70 |

| C-CH₂ (Tetrahydropyran) | 30-40 |

| -OCH₂CH₃ | 13-15 |

Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for this compound is not explicitly available. The expected characteristic absorption bands based on its functional groups are tabulated below.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretch | 2240-2260 | Medium |

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C-O (Ester) | Stretch | 1000-1300 | Strong |

| C-H (Aliphatic) | Stretch | 2850-3000 | Medium-Strong |

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound is not currently available in public databases. The expected molecular ion peak [M]⁺ would be at an m/z of 183.09.

Experimental Protocols

Synthesis of this compound

The following protocol is based on the synthesis described in patent literature.

Materials:

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Ethyl cyanoacetate

-

1-chloro-2-(2-chloroethoxy)ethane

Procedure:

-

A suspension of sodium hydride in DMF is prepared and cooled to 0 °C.

-

Ethyl cyanoacetate is added dropwise to the suspension over a period of 25 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The mixture is then cooled back to 0 °C.

-

A solution of 1-chloro-2-(2-chloroethoxy)ethane in DMF is added.

-

The reaction mixture is warmed to room temperature and stirred for 1 hour.

-

The mixture is then heated to 90 °C for 16 hours.

-

After the reaction is complete, it is quenched with ice-cold water.

-

The product is extracted with ethyl acetate.

-

The organic layers are combined, dried, and concentrated.

-

The crude product is purified by fractional distillation under high vacuum to yield this compound as a colorless oil.

NMR Spectroscopy Protocol (General)

While a specific protocol for this compound was not found, a general procedure for obtaining a ¹H-NMR spectrum is as follows:

Instrumentation:

-

A 300 MHz or higher NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of the sample (this compound) is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H-NMR experiment is performed.

-

The free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum.

-

The spectrum is phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Visualization of Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process. The following diagram illustrates the workflow from starting materials to the final product.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has summarized the available spectroscopic information for CAS number 30431-99-3, this compound. While ¹H-NMR data has been reported, further experimental work is required to fully characterize this compound with ¹³C-NMR, IR, and mass spectrometry. The provided synthesis protocol and general analytical methodologies offer a foundation for researchers to produce and analyze this compound in their own laboratories. The visualized workflow provides a clear and concise representation of the synthesis process, aiding in the practical application of the described methodology.

A Comprehensive Review on the Discovery and Synthesis of Tetrahydro-2H-Pyran Derivatives

Abstract

The tetrahydro-2H-pyran (THP) ring is a prevalent and vital heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Its unique structural and electronic properties, including its role as a bioisostere of cyclohexane, have made it a cornerstone in medicinal chemistry and drug discovery. THP derivatives are integral to a wide range of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[3] This technical guide provides an in-depth review of the key synthetic strategies developed for the construction of the tetrahydropyran core, summarizes quantitative data on their synthesis and biological efficacy, and details representative experimental protocols. Furthermore, it visualizes key synthetic workflows and biological signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Tetrahydropyran Derivatives

The six-membered oxygen-containing heterocycle, tetrahydropyran, is a fundamental structural motif in organic chemistry.[2] Its saturated, non-planar ring offers a rigid conformational scaffold that is advantageous for molecular recognition and binding to biological targets. This feature, combined with the oxygen atom's ability to act as a hydrogen bond acceptor, contributes to the favorable pharmacokinetic and pharmacodynamic profiles of many THP-containing drugs.

The THP moiety is abundant in nature, particularly in marine natural products, which are a rich source of structurally complex and biologically potent compounds.[1][4] Neopeltolide, for instance, is a marine macrolide with a THP ring that exhibits powerful antiproliferative properties.[1] The therapeutic importance of this scaffold has driven significant efforts toward the development of diverse and efficient synthetic methodologies for accessing a wide array of functionalized tetrahydropyran derivatives.[1][5]

Core Synthetic Strategies for the Tetrahydropyran Ring

The construction of the THP ring is a central challenge in organic synthesis, and numerous strategies have been developed to achieve this. These methods range from classical cyclization reactions to modern metal-catalyzed processes.

Key Synthetic Methodologies Include:

-

Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a 4-hydroxytetrahydropyran.[1][6] This method is highly effective for stereoselective synthesis.

-

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom, which provides a direct route to dihydropyran derivatives that can be subsequently reduced.[5][7]

-

Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, which is a powerful method for forming the THP ring.[1]

-

Ring-Closing Metathesis (RCM): A versatile reaction using ruthenium catalysts to form cyclic ethers from acyclic diene precursors.[5]

-

Cyclization onto Oxocarbenium Ions: The formation of an oxocarbenium ion intermediate followed by intramolecular attack of a nucleophile to close the ring.[1][5]

-

Stereoselective Ring-Expansion: A metal-free approach for the synthesis of highly functionalized dihydro-2H-pyran derivatives from monocyclopropanated furans.[8]

A generalized workflow for the synthesis and evaluation of novel THP derivatives often involves a multi-step process beginning with precursor synthesis, followed by a key cyclization step to form the core ring structure, and concluding with purification and biological assessment.

Caption: General workflow for the discovery of bioactive THP derivatives.

Tetrahydropyran Derivatives in Drug Discovery

The THP scaffold is a privileged structure in modern drug design, appearing in numerous approved drugs and clinical candidates. Its ability to improve properties such as solubility and metabolic stability makes it an attractive replacement for other cyclic systems. For example, replacing a cyclohexyl group with a THP ring can introduce a polar oxygen atom for hydrogen bonding, potentially increasing target affinity and improving ligand efficiency.

Caption: Bioisosteric relationship between cyclohexane and tetrahydropyran.

Anticancer Activity

THP derivatives have shown significant promise as anticancer agents.[3][9] For example, novel tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have demonstrated potent antiproliferative activity against the SK-BR-3 breast cancer cell line.[9] The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] Key signaling pathways implicated include the modulation of the Bax/Bcl-2 ratio and the inhibition of cyclin-dependent kinases (CDKs), such as CDK2, which are critical for cell cycle progression.[3]

Caption: Anticancer signaling pathways modulated by THP derivatives.

mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a crucial kinase in cell signaling, and its inhibition is a validated anticancer strategy. In several series of mTOR inhibitors, a 3,6-dihydro-2H-pyran (DHP) moiety successfully replaced the common morpholine group, which typically binds to the hinge region of the kinase.[10] This substitution resulted in compounds with equivalent potency and selectivity against PI3K, establishing DHP as a valuable hinge-binding motif for designing potent and selective mTOR inhibitors.[10]

Quantitative Data Summary

The efficiency of synthetic routes and the potency of the resulting compounds are critical metrics in drug development. The following tables summarize quantitative data from the literature for the synthesis and biological activity of various THP derivatives.

Table 1: Synthesis Yields of Tetrahydropyran Derivatives

| Synthetic Method | Product Description | Yield (%) | Reference |

| Ring-Expansion | Pyran derivative 12a | 95 | [8] |

| Base-Promoted Domino Rxn | 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile | 15 | [11] |

| Patented Synthesis | 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 96.0 | [12] |

| Controlled Hydrogenation | tetrahydro-2-methoxy-2H-pyran | 96 | [13] |

| Controlled Hydrogenation | tetrahydro-2-butoxy-2H-pyran | 95 | [13] |

Table 2: Anticancer Activity of Tetrahydropyran Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrano[3,2-c]pyridazine | 16c | SK-BR-3 (Breast) | 0.21 | [9] |

| Pyrano[3,2-c]pyridazine | 16d | SK-BR-3 (Breast) | 0.15 | [9] |

| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1 | [3] |

| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88 | [3] |

| 1,2,4-Triazolethione | 47f | HCT-116 (Colon) | 6.2 | [14] |

Key Experimental Protocols

Detailed and reproducible experimental procedures are essential for scientific advancement. Below are representative protocols for the synthesis and biological evaluation of THP derivatives, adapted from the literature.

General Procedure for Base-Promoted Synthesis of 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile[12]

-

Reaction Setup: A mixture of malononitrile (1 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered potassium hydroxide (KOH, 1.2 mmol) is prepared in a round-bottom flask.

-

Solvent Addition: 5 mL of dry dimethylformamide (DMF) is added to the flask.

-

Heating: The reaction mixture is heated to reflux at 100 °C for 1.5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, 1 mL of 1 N hydrochloric acid (HCl) solution is added. The mixture is stirred continuously for an additional 30 minutes at the same temperature.

-

Workup: The reaction mixture is cooled and poured onto ice water, followed by further stirring at room temperature.

-

Isolation: The resulting solid precipitate is collected by filtration, washed thoroughly with water, and then dried.

-

Purification: The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford the desired product.

Protocol for MTT Cell Viability Assay[4]

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into a 96-well microplate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized THP derivatives are dissolved in DMSO and diluted to various concentrations with cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours. A control group is treated with vehicle (DMSO) only.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting cell viability against compound concentration.

Conclusion

The tetrahydro-2H-pyran scaffold remains a highly valuable and versatile building block in the field of organic synthesis and medicinal chemistry. The continuous development of novel synthetic strategies provides access to a rich diversity of derivatives with a broad spectrum of biological activities. The examples highlighted in this guide, from potent anticancer agents to selective kinase inhibitors, underscore the immense potential of THP-based compounds in modern drug discovery. Future efforts will likely focus on developing more sustainable and enantioselective synthetic methods, as well as exploring new therapeutic applications for this privileged heterocyclic system.

References

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product | Semantic Scholar [semanticscholar.org]

- 5. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Tetrahydropyran synthesis [organic-chemistry.org]

- 7. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 8. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 13. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 14. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs [mdpi.com]

physical and chemical properties of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a tetrahydropyran ring with a cyano and an ethyl carboxylate group at the C4 position, make it a valuable intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the role of this compound as a key intermediate in the development of therapeutic agents, particularly IRAK4 inhibitors.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 30431-99-3 | [1][2][3] |

| Molecular Formula | C₉H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 183.21 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Boiling Point | 125 °C at 16 Torr | [1] |

| Density | 1.1109 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[4] | [4] |

| Storage | Sealed in a dry environment at 2-8°C. |

Synthesis and Purification

Proposed Experimental Protocol:

Step 1: Synthesis of 4-cyano-tetrahydro-2H-pyran-4-ol (Cyanohydrin Formation)

-

To a stirred solution of tetrahydropyran-4-one in a suitable solvent (e.g., ethanol/water mixture), add a stoichiometric amount of sodium cyanide.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of a weak acid (e.g., acetic acid) dropwise to generate HCN in situ, maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC.

-

Work up the reaction by neutralizing any excess acid and extracting the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude cyanohydrin.

Step 2: Esterification to this compound

-

Dissolve the crude 4-cyano-tetrahydro-2H-pyran-4-ol in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

Spectral Data

Although specific spectral data for this compound is not publicly available in detail, the expected characteristic peaks are listed below based on its structure and data from analogous compounds. Researchers are advised to acquire and interpret their own spectral data for this compound.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), and multiplets for the methylene protons of the tetrahydropyran ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the quaternary carbon attached to the cyano group, the cyano carbon, and the carbons of the tetrahydropyran ring and the ethyl group. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the nitrile (C≡N) stretch (around 2240 cm⁻¹), the ester carbonyl (C=O) stretch (around 1735 cm⁻¹), and C-O stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (183.21 g/mol ). |

Role in Drug Development: Intermediate for IRAK4 Inhibitors

This compound is a key intermediate in the synthesis of Imidazo[1,2-a]pyridinyl derivatives, which are potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

The following diagram illustrates a generalized synthetic workflow for the utilization of this compound in the synthesis of an IRAK4 inhibitor.

Caption: Synthetic workflow from starting materials to a final IRAK4 inhibitor.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its role as a key intermediate in the synthesis of IRAK4 inhibitors highlights its importance in the field of drug discovery for inflammatory diseases and cancer. This guide provides essential information for researchers and scientists working with this compound, enabling its effective and safe use in the laboratory.

References

- 1. This compound CAS#: 30431-99-3 [amp.chemicalbook.com]

- 2. Ethyl 4-cyanotetrahydro-2 H-pyran-4-carboxylate at Best Price in Beijing, Beijing | Prowin Chem Limited [tradeindia.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CAS 30431-99-3: ethyl 4-cyanotetrahydro-2H-pyran-4-carboxy… [cymitquimica.com]

- 5. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 6. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a heterocyclic building block with applications in medicinal chemistry and organic synthesis. This document outlines its key physicochemical properties, and discusses its synthesis and potential applications.

Core Compound Properties

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₃[1][2][3] |

| Molecular Weight | 183.20 g/mol [1] |

| Alternate Molecular Weight | 183.207 g/mol [2] |

| CAS Number | 30431-99-3[1][2] |

| Physical Form | Light yellow to yellow liquid |

| Boiling Point | 125 °C at 16 Torr |

| Density | 1.1109 g/cm³ |

| Storage Temperature | 2-8°C, sealed in a dry environment[4][5] |

Synthesis Pathway

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively detailed in publicly available literature. However, a common synthetic route involves the reaction of bis(2-chloroethyl) ether with ethyl cyanoacetate. This process is noted to be a multi-step reaction with a historically low overall yield. The synthesis generally proceeds by first forming the this compound intermediate, which can then be hydrolyzed and subsequently decarboxylated to yield 4-cyanotetrahydropyran.

Logical Relationship: Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Notably, it is utilized in the preparation of Imidazo[1,2-a]pyridinyl derivatives, which have been investigated as inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4), a key target in inflammatory disease research.

Experimental Workflow: A Conceptual Overview

The following diagram outlines a conceptual workflow for the synthesis and purification of a target compound derived from this compound, based on general laboratory practices.

Caption: Conceptual workflow for synthesis and purification.

References

An In-depth Technical Guide on the Stability and Storage of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (CAS No. 30431-99-3). The information herein is collated from publicly available data and extrapolated from the known chemistry of its constituent functional groups.

Chemical Properties Overview

This compound is a heterocyclic compound featuring a tetrahydropyran ring, an ethyl ester, and a nitrile group. Its stability is primarily influenced by the reactivity of the ester and nitrile functionalities.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₃[1] |

| Molecular Weight | 183.207 g/mol [1] |

| Appearance | Light yellow to yellow liquid[2] |

| Boiling Point | 125 °C at 16 Torr[2] |

| CAS Number | 30431-99-3[1] |

Stability Profile and Potential Degradation Pathways

While specific stability studies on this compound are not extensively documented in peer-reviewed literature, its degradation profile can be inferred from the chemical behavior of its functional groups: the ethyl ester, the nitrile, and the tetrahydropyran ring.

-

Hydrolysis: The presence of both an ester and a nitrile group makes the molecule susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Ester Hydrolysis: The ethyl ester can hydrolyze to form 4-cyanotetrahydro-2H-pyran-4-carboxylic acid and ethanol. This reaction is catalyzed by both acid and base.

-

Nitrile Hydrolysis: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide intermediate. This process typically requires more forcing conditions (strong acid or base and heat) than ester hydrolysis.[3]

-

-

Thermal Stability: The tetrahydropyran ring is a saturated heterocycle and is generally considered to be thermally stable.[4] Studies on related dihydropyran compounds indicate that thermal decomposition occurs at elevated temperatures, suggesting good stability under typical storage and handling conditions.[5]

-

Oxidative Stability: The molecule does not contain functional groups that are highly susceptible to oxidation under normal conditions. The tetrahydropyran ring is resistant to mild oxidizing agents.

The logical workflow for assessing the stability of a chemical compound like this compound is outlined in the diagram below.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound CAS#: 30431-99-3 [amp.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

A Guide to Key Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug development and manufacturing, pharmaceutical intermediates are the crucial building blocks that form the bridge between basic raw materials and the final active pharmaceutical ingredient (API).[][2] These chemical compounds are produced during the synthesis of an API and are essential for creating the complex molecular structures required for effective medications.[2] The quality and purity of these intermediates directly impact the safety, efficacy, and cost-effectiveness of the final drug product.[][2] This technical guide delves into the core concepts of pharmaceutical intermediates, highlighting their significance, common types, and the synthetic pathways for key examples.

The Role of Intermediates in Drug Synthesis

The journey from a simple starting material to a complex API is a multi-step process. Intermediates are the compounds formed at each stage of this chemical pathway.[] They are not the final therapeutic agent but are vital precursors that undergo further chemical transformations to yield the API. The use of intermediates allows for a controlled, stepwise approach to synthesis, which is critical for:

-

Ensuring High Purity: By isolating and purifying intermediates at various stages, manufacturers can prevent the carryover of impurities to the final API.

-

Optimizing Yields: Each step in the synthesis can be optimized to maximize the production of the desired intermediate, leading to higher overall yields of the API.[2]

-

Enabling Complex Molecular Architectures: Intermediates provide the necessary molecular scaffolding to construct the often-complex three-dimensional structures of modern pharmaceuticals.[]

-

Streamlining Production: Utilizing well-defined intermediates can simplify the manufacturing process and reduce the number of reaction steps.[2]

Common Categories of Pharmaceutical Intermediates

The landscape of pharmaceutical intermediates is vast and diverse, with specific compounds tailored to the synthesis of particular drugs. However, several broad categories are frequently employed in the industry:

-

Heterocyclic Compounds: These are organic compounds containing a ring structure with at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. They form the core structure of many drugs, including antihypertensives like Losartan.[3] Common examples include imidazole, pyridine, and pyrimidine derivatives.[3]

-

Chiral Compounds: Many modern drugs are chiral, meaning they exist in two non-superimposable mirror-image forms (enantiomers). Often, only one enantiomer is therapeutically active, while the other may be inactive or even harmful. Chiral intermediates, such as specific alcohols and amines, are essential for the stereoselective synthesis of these drugs.[][3]

-

Amino Acid Derivatives: Amino acids are the building blocks of proteins and are also valuable intermediates in the synthesis of various pharmaceuticals, particularly peptide-based drugs.[][4]

-

Boronic Acids: These compounds and their derivatives are versatile intermediates used in a range of drug syntheses, including those for anti-inflammatory, anti-tumor, and anti-viral agents.[4]

-

Fluorinated Compounds: The incorporation of fluorine into a drug molecule can significantly enhance its efficacy, metabolic stability, and bioavailability.[3] Consequently, fluorinated intermediates are critical in the synthesis of many modern pharmaceuticals.[3]

Case Study: Synthesis of a Key Intermediate for (S)-Oxybutynin

To illustrate the practical application of these concepts, this section details the synthesis of (S)-Cyclohexyl-phenyl-glycolic acid ((S)-CHPGA), a key intermediate in the preparation of (S)-Oxybutynin, a medication used to treat overactive bladder. The synthesis of optically active tertiary alcohols like (S)-CHPGA is a challenging area in organic synthesis.[5]

Synthetic Pathway: L-Proline Catalyzed Direct Asymmetric Aldol Reaction

A practical and efficient route to (S)-CHPGA involves a direct asymmetric aldol reaction between cyclohexanone and ethyl phenylglyoxylate, catalyzed by the amino acid L-proline.[5]

Experimental Protocol: Synthesis of the Aldol Adduct

The following protocol is a summarized representation of the key experimental steps for the asymmetric aldol reaction.

-

Reaction Setup: A reaction vessel is charged with cyclohexanone and a suitable solvent, such as dimethyl sulfoxide (DMSO).[5]

-

Catalyst Introduction: L-proline is added to the mixture as the catalyst.

-

Addition of Electrophile: Ethyl phenylglyoxylate is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at a controlled temperature until completion.

-

Workup and Isolation: The reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. The solvent is then removed under reduced pressure to yield the crude aldol adduct.

-

Purification: The crude product is purified using a suitable technique, such as column chromatography or recrystallization, to obtain the pure aldol adduct.

Quantitative Data

The L-proline catalyzed direct asymmetric aldol reaction for the synthesis of the (S)-CHPGA precursor demonstrates excellent yield and stereoselectivity.[5]

| Parameter | Value | Reference |

| Solvent | DMSO | [5] |

| Diastereomer Ratio | >20:1 | [5] |

| Optical Purity (ee) | 96% | [5] |

Note: The optical purity, or enantiomeric excess (ee), is a measure of the stereoselectivity of the reaction. A higher ee indicates a greater proportion of the desired enantiomer.

Conclusion

Key intermediates are fundamental to the synthesis of pharmaceuticals, enabling the efficient and controlled production of high-quality active pharmaceutical ingredients. The development of novel synthetic methods for these intermediates, such as the asymmetric catalytic route to (S)-CHPGA, is a continuous effort in the pharmaceutical industry to improve sustainability, reduce costs, and enhance the safety and efficacy of medications. For researchers and drug development professionals, a deep understanding of the synthesis and properties of these key intermediates is essential for innovation and success in bringing new therapies to patients.

References

Unveiling the Architecture of Novel Pyran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, is a cornerstone in the architecture of a vast array of natural products and synthetic molecules of significant biological importance. From potent anticancer agents to novel therapeutics for neurodegenerative diseases, the diverse pharmacological activities of pyran derivatives have cemented their status as privileged structures in drug discovery. The precise determination of their three-dimensional structure is paramount to understanding their mechanism of action, optimizing their biological activity, and ensuring the safety and efficacy of potential drug candidates.

This comprehensive technical guide provides an in-depth exploration of the methodologies and strategies employed in the structural elucidation of novel pyran derivatives. It is designed to serve as a valuable resource for researchers and scientists engaged in natural product chemistry, medicinal chemistry, and drug development, offering detailed experimental protocols, illustrative case studies, and a clear framework for the integrated application of modern analytical techniques.

The Analytical Toolkit for Pyran Structure Elucidation

The journey from a newly isolated or synthesized pyran derivative to its fully characterized structure relies on a synergistic combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and widely used technique for determining the structure of organic molecules. A suite of 1D and 2D NMR experiments provides detailed information about the carbon skeleton, proton environments, and their connectivity.

-

1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule.

-

2D NMR: Elucidates the connectivity between atoms:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.

-

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the precise molecular weight of a compound and offers valuable clues about its structure through fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): Determines the elemental composition of a molecule with high accuracy, allowing for the unambiguous assignment of its molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragments a selected ion to generate a characteristic fragmentation pattern, which can be used to deduce structural motifs and confirm proposed structures.

X-ray Crystallography: The Definitive 3D Structure

For crystalline compounds, single-crystal X-ray crystallography provides the ultimate and unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry. This technique is invaluable for confirming the connectivity and stereochemical assignments derived from spectroscopic methods.

Computational Chemistry: A Powerful Predictive and Corroborative Tool

In recent years, computational methods have become an indispensable part of the structural elucidation workflow. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and coupling constants for proposed structures. Comparing these calculated spectra with experimental data provides a robust method for structure verification and stereochemical assignment.

Experimental Workflows for Structural Elucidation

The process of elucidating the structure of a novel pyran derivative typically follows a logical workflow that integrates the aforementioned analytical techniques.

Case Studies: Structural Elucidation of Novel Pyran Derivatives

To illustrate the application of these techniques, we present data from the structural elucidation of two recently discovered classes of pyran derivatives.

Case Study 1: Aspericins from a Marine-Derived Fungus

Aspericins A-C are novel furan and pyran derivatives isolated from the marine-derived fungus Rhizopus sp.[1] Their structures were determined primarily through extensive 1D and 2D NMR spectroscopy. The following table summarizes the ¹H and ¹³C NMR data for Aspericin C.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 172.5 | |

| 2 | 34.2 | 2.52 (m) |

| 3 | 25.1 | 1.65 (m) |

| 4 | 29.0 | 1.45 (m) |

| 5 | 31.6 | 1.55 (m) |

| 6 | 70.1 | 3.65 (t, 6.5) |

| 7 | 100.5 | 4.55 (d, 5.0) |

| 8 | 75.6 | 3.85 (dd, 5.0, 2.5) |

| 9 | 145.2 | 6.35 (d, 2.5) |

| 10 | 110.2 | |

| 11 | 160.3 | |

| 12 | 98.9 | 5.15 (s) |

| 13 | 165.8 | |

| 14 | 10.8 | 1.85 (s) |

| OMe | 51.5 | 3.68 (s) |

Table 1: ¹H and ¹³C NMR Data for Aspericin C in CDCl₃.

Case Study 2: Synthetic Pyrano[2,3-c]pyrazole Derivatives

A series of novel pyrano[2,3-c]pyrazole derivatives were synthesized and characterized.[2][3] The structures were confirmed by a combination of NMR, HRMS, and in some cases, single-crystal X-ray diffraction.[2] The table below presents the analytical data for a representative compound from this class.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Key HMBC Correlations |

| 3 | 145.7 | H-4, H-1', H-2', H-6' | |

| 3a | 99.1 | H-4, H-2', H-6' | |

| 4 | 37.3 | 4.66 (s) | C-3, C-3a, C-5, C-9b, C-1'' |

| 5 | 159.9 | H-4, NH₂ | |

| 6 | 57.0 | H-4, NH₂ | |

| 9b | 139.6 | H-4, H-2', H-6' | |

| CN | 120.4 | ||

| NH₂ | 7.17 (s) | C-5, C-6 | |

| 1' | 138.0 | H-2', H-6' | |

| 2', 6' | 129.8 | 7.77 (d, 8.0) | C-1', C-3', C-4', C-5' |

| 3', 5' | 120.5 | 7.48 (t, 7.5) | C-1', C-2', C-4', C-6' |

| 4' | 126.6 | 7.30 (t, 7.5) | C-2', C-3', C-5', C-6' |

| 1'' | 144.1 | H-2'', H-6'' | |

| 2'', 6'' | 128.2 | 7.23 (m) | C-1'', C-3'', C-4'', C-5'' |

| 3'', 5'' | 129.0 | 7.33 (m) | C-1'', C-2'', C-4'', C-6'' |

| 4'' | 127.5 | 7.26 (m) | C-2'', C-3'', C-5'', C-6'' |

| CH₃ | 13.0 | 1.77 (s) | C-3, C-3a |

Table 2: ¹H and ¹³C NMR and HMBC Data for a 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative in DMSO-d₆.

HRMS Data: m/z [M+H]⁺ calcd for C₂₀H₁₇N₄O⁺: 329.1402; found: 329.1381.[4]

Biological Significance and Signaling Pathways

Many pyran derivatives exhibit their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for drug development.

Pyran Derivatives and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Several pyran derivatives have been shown to inhibit this pathway at various points.

Pyran Derivatives and the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that governs cell survival, growth, and metabolism. Its dysregulation is also frequently implicated in cancer. Certain pyran-containing compounds have been identified as inhibitors of this pathway.

Detailed Experimental Protocols

This section provides generalized, step-by-step protocols for the key analytical techniques discussed. It is important to note that specific parameters may need to be optimized based on the instrument and the properties of the compound being analyzed.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

-

Sample Preparation: Dissolve 5-10 mg of the purified pyran derivative in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse calibration.

-

-

COSY Experiment:

-

Load a standard COSY pulse sequence.

-

Set the spectral width in both dimensions to encompass all proton signals.

-

Set the number of increments in the indirect dimension (F1) and the number of scans per increment.

-

Acquire the data.

-

-

HSQC Experiment:

-

Load a standard HSQC pulse sequence.

-

Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

-

Set the one-bond ¹J(CH) coupling constant (typically ~145 Hz).

-

Acquire the data.

-

-

HMBC Experiment:

-

Load a standard HMBC pulse sequence.

-

Set the spectral widths for ¹H (F2) and ¹³C (F1).

-

Set the long-range coupling constant, ⁿJ(CH) (typically optimized for 8-10 Hz).

-

Acquire the data.

-

-

Data Processing:

-

Apply appropriate window functions (e.g., sine-bell) to the raw data.

-

Perform Fourier transformation in both dimensions.

-

Phase correct the spectra.

-

Calibrate the chemical shift axes.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the pyran derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Infusion Analysis:

-

Introduce the sample solution directly into the ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

-

Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern.

-

Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the pyran derivative of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[5][6][7][8]

-

Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) using a detector.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of unique reflections.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

-

Conclusion

The structural elucidation of novel pyran derivatives is a multifaceted process that requires the adept application of a suite of modern analytical techniques. NMR spectroscopy, mass spectrometry, and X-ray crystallography, often complemented by computational methods, provide the necessary information to unravel the intricate molecular architecture of these important compounds. A thorough understanding of the principles and experimental protocols of these techniques, as outlined in this guide, is essential for researchers in the field of drug discovery and development. The continued exploration and characterization of novel pyran scaffolds will undoubtedly lead to the discovery of new therapeutic agents with the potential to address a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. How To [chem.rochester.edu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enduring Significance of Pyran Scaffolds in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic compounds with diverse and potent biological activities has cemented its status as a "privileged scaffold."[1] This technical guide provides an in-depth exploration of the multifaceted role of pyran scaffolds in drug discovery, detailing their synthesis, a wide spectrum of biological activities with quantitative data, and key experimental methodologies.

Introduction to Pyran Scaffolds

The pyran ring system can exist in two isomeric forms, 2H-pyran and 4H-pyran, and their benzo-fused derivatives such as chromenes and chromanes.[2] These structures are integral to a multitude of natural products including flavonoids, coumarins, and xanthones, which are known for their broad pharmacological effects.[3][4][5][6] The structural versatility and the ability to introduce various substituents allow for the fine-tuning of physicochemical properties and biological activities, making pyran derivatives highly attractive for the development of novel therapeutic agents.[7] The U.S. FDA has approved numerous drugs containing the tetrahydropyran skeleton, highlighting its importance in pharmaceutical development.[8]

Synthesis of Pyran Scaffolds

The synthesis of pyran scaffolds is often achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.[9][10] A common and effective strategy involves a one-pot reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound.[11][12]

General Experimental Protocol for Three-Component Synthesis of Tetrahydrobenzo[b]pyrans

This protocol describes a general method for the synthesis of 2-amino-3-cyano-substituted tetrahydrobenzo[b]pyran derivatives.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Dimedone or 1,3-cyclohexanedione (1 mmol)

-

Catalyst (e.g., L-proline, aspartic acid, or a base like piperidine) (catalytic amount)

-

Solvent (e.g., ethanol, water, or a mixture) (10 mL)

Procedure:

-

A mixture of the aromatic aldehyde, malononitrile, and the 1,3-dicarbonyl compound is prepared in the chosen solvent.

-

The catalyst is added to the reaction mixture.

-

The mixture is stirred at room temperature or refluxed for a specified time (typically 1-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with cold ethanol or water, and dried.

-

If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure tetrahydrobenzo[b]pyran derivative.

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of pyran derivatives.

Biological Activities and Therapeutic Applications

Pyran scaffolds exhibit a remarkable range of biological activities, making them valuable in the development of treatments for various diseases.

Anticancer Activity

Pyran derivatives have demonstrated significant potential as anticancer agents, with activities reported against a multitude of human cancer cell lines.[3][5][13][14] The mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.[15]

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Chromeno-annulated pyrano[3,4-c]benzopyran | HeLa (Cervical) | - | [2] |

| Chromeno-annulated pyrano[3,4-c]benzopyran | MDA-MB-231, MCF-7 (Breast) | - | [2] |

| Naphtho pyran analogue | A549 (Lung) | 2.53 µM | [2] |

| (Dihydro)pyranonaphthoquinone | KB, Hep-G2 | 1.5 µM, 3.6 µM | [2] |

| Pyran-isoindolone derivative (FGFC1) | HeLa (Cervical) | Moderate Cytotoxicity | [16] |

| Spiro-4H-pyran derivatives | - | Moderate to potent | [17] |

Neuroprotective Activity

The pyran scaffold is also a key feature in compounds with neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease.[18][19][20][21][22] Some pyran derivatives have been shown to inhibit cholinesterases, key enzymes in Alzheimer's pathology.[18]

| Compound Class | Target/Model | Activity (IC50) | Reference |

| Xanthone-alkylbenzylamine hybrids | AChE, BuChE | 0.85 µM, 0.59 µM | [18] |

| Xanthone derivatives | AChE | 21.5 µM | [18] |

| Pyrano[3,2-a]carbazole alkaloids | Ischemic stroke model | Neuroprotective | [21] |

The following diagram illustrates a simplified signaling pathway that can be targeted by pyran-based kinase inhibitors, a common mechanism in anticancer therapy.

Anti-inflammatory Activity

Pyran derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[23][24]

| Compound Class | Target/Assay | Activity | Reference |

| Pyrazole-pyran hybrids | COX-2 Inhibition | Potent | [24] |

| Fused-thienopyrimidines | Anti-inflammatory | Excellent potential | [23] |

Antiviral Activity

The pyran scaffold is present in several antiviral agents and has been a focus of research for developing new treatments for viral infections, including those caused by human coronaviruses and herpes viruses.[18][25][26] Zanamivir, a commercially available neuraminidase inhibitor for influenza, contains a pyran ring.[2]

| Compound Class | Virus | Activity | Reference |

| Pyrano[2,3-c]pyrazoles | Human Coronavirus 229E | Antiviral efficacy | [25] |

| Pyrano[2,3-c]pyrazoles | Herpes Simplex Virus 1 (HSV-1) | Virucidal efficacy | [25] |

| Pyranopyrazoles | SARS-CoV-2 Mpro inhibitors | Potential | [26] |

Antimicrobial Activity

A significant number of pyran derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[17][27][28][29][30][31]

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Prenylated flavonoids (pyran ring isopentene group) | S. aureus, MRSA | 7.3-330.9 µmol/L | [29] |

| Spiro-4H-pyran derivative (5d) | S. aureus, S. pyogenes | Good antibacterial effects | [30] |

| Pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives | B. subtilis, C. tetani, C. albicans | Active | [31] |

| Fused spiro-4H-pyran derivative (4l) | S. pneumoniae, E. coli | 125 µg/mL | [17] |

Key Experimental Protocols in Biological Evaluation

The assessment of the biological activity of novel pyran scaffolds requires standardized and reproducible experimental protocols.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[15]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[15]

-

Compound Treatment: The cells are treated with various concentrations of the pyran derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[31]

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The pyran compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.[15]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[15]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Conclusion

The pyran scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent structural features, combined with the potential for diverse functionalization, have led to the discovery of numerous compounds with a wide array of potent biological activities. The ongoing exploration of novel synthetic methodologies, particularly green and efficient multicomponent reactions, will undoubtedly expand the chemical space of pyran derivatives. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, the pyran scaffold is poised to remain a critical component in the development of the next generation of therapeutic agents to address a multitude of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eurekaselect.com [eurekaselect.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and Bioactivities of Marine Pyran-Isoindolone Derivatives as Potential Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pyrano[3,2-a]carbazole alkaloids as effective agents against ischemic stroke in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]